molecular formula C12H12FIO B2863331 1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287279-68-7

1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2863331
CAS No.: 2287279-68-7
M. Wt: 318.13
InChI Key: JHBMKADXPGEPQY-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with [1.1.1]propellane, a highly strained bicyclic compound.

    Functionalization: The propellane is functionalized using a series of reactions to introduce the fluoro and methoxy groups on the phenyl ring.

    Iodination: The final step involves the introduction of the iodine atom at the 3-position of the bicyclo[1.1.1]pentane ring. .

Industrial production methods for such compounds often involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with proteins and enzymes, affecting their activity. The compound’s three-dimensional structure allows it to fit into specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-methoxyphenyl)-3-chlorobicyclo[1.1.1]pentane: This compound has a chlorine atom instead of iodine, which affects its reactivity and applications.

    1-(3-Fluoro-4-methoxyphenyl)-3-bromobicyclo[1.1.1]pentane:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and stability.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FIO/c1-15-10-3-2-8(4-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBMKADXPGEPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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